molecular formula C9H17NO2 B1375186 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid CAS No. 1342395-00-9

1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B1375186
CAS No.: 1342395-00-9
M. Wt: 171.24 g/mol
InChI Key: NNLUUBZIUUDZLR-UHFFFAOYSA-N
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Description

1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₇NO₂ It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group attached to a cyclohexane ring with two methyl groups at the 3-position

Scientific Research Applications

1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme-substrate interactions and as a model compound for understanding amino acid behavior.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 3,3-dimethylcyclohexanone, followed by amination and carboxylation reactions. The reaction conditions typically involve the use of strong bases and acids to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Mechanism of Action

The mechanism of action of 1-amino-3,3-dimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Amino-3-methylcyclohexane-1-carboxylic acid
  • 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid
  • 1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid

Comparison: 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid is unique due to the presence of two methyl groups at the 3-position, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.

Properties

IUPAC Name

1-amino-3,3-dimethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(2)4-3-5-9(10,6-8)7(11)12/h3-6,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLUUBZIUUDZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 2
1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 3
1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 4
1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 5
1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 6
1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid

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